molecular formula C10H6ClF3N4O2 B3006085 4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole CAS No. 338394-01-7

4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole

Cat. No.: B3006085
CAS No.: 338394-01-7
M. Wt: 306.63
InChI Key: SEDUULYYRVLXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C10H6ClF3N4O2 and its molecular weight is 306.63. The purity is usually 95%.
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Biological Activity

4-(4-Chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole, with the CAS number 338394-01-7, is a synthetic compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C10H6ClF3N4O2
  • Molecular Weight : 306.63 g/mol
  • CAS Number : 338394-01-7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including the compound . Triazoles are known for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Reference
This compoundE. coli5 µg/mL
4-Amino-1,2,4-Triazole DerivativesS. aureus10 µg/mL
5-Aryl-4H-1,2,4-Triazole-3-Thione DerivativesP. aeruginosa8 µg/mL
1,2,4-Triazole DerivativesB. subtilis6 µg/mL

The compound demonstrated significant antibacterial activity against E. coli with an MIC of 5 µg/mL, indicating its potential as an effective antimicrobial agent. Additionally, the structure-activity relationship (SAR) studies suggest that modifications in the phenyl group can enhance antibacterial efficacy.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this triazole derivative exhibits anti-inflammatory effects. Research indicates that certain triazole derivatives can modulate cytokine release in immune cells.

Table 2: Cytokine Modulation by Triazole Derivatives

CompoundCytokine AssessedEffect on Cytokine ReleaseReference
This compoundTNF-αDecreased by 44–60%
1,2,4-Triazole DerivativesIL-6Significant inhibition observed
N-Allyl Triazole DerivativeIFN-γModulated release

The compound was found to decrease TNF-α production significantly in peripheral blood mononuclear cells (PBMC) cultures, suggesting its potential role in managing inflammatory responses.

Case Studies

A recent study focused on synthesizing new derivatives of triazoles and evaluating their biological activities. The results indicated that compounds similar to this compound exhibited notable antibacterial and anti-inflammatory effects.

Case Study Findings:

  • Synthesis and Evaluation : New derivatives were synthesized and tested against various bacterial strains.
  • Biological Activity : Compounds demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
  • Cytokine Release : Significant modulation of cytokine release was observed in treated PBMCs.

Properties

IUPAC Name

4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N4O2/c11-6-1-3-7(4-2-6)18-8(5-17(19)20)15-16-9(18)10(12,13)14/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDUULYYRVLXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=C2C(F)(F)F)C[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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